2,2-Diethylthiomorpholine 1,1-dioxide

Description

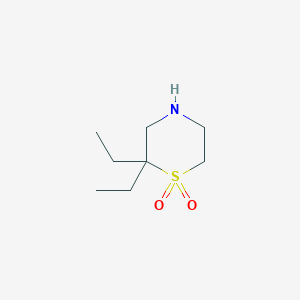

2,2-Diethylthiomorpholine 1,1-dioxide is a sulfur-containing heterocyclic compound characterized by a six-membered thiomorpholine ring with two ethyl substituents at the 2-position and two oxygen atoms at the 1,1-positions (sulfone group). This structure confers unique physicochemical properties, including high polarity, thermal stability, and reactivity in nucleophilic or electrophilic reactions. The sulfone group enhances stability and modulates electronic properties, making it suitable for applications in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C8H17NO2S |

|---|---|

Molecular Weight |

191.29 g/mol |

IUPAC Name |

2,2-diethyl-1,4-thiazinane 1,1-dioxide |

InChI |

InChI=1S/C8H17NO2S/c1-3-8(4-2)7-9-5-6-12(8,10)11/h9H,3-7H2,1-2H3 |

InChI Key |

CMPUHVSGPDKAOX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CNCCS1(=O)=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,2-Diethylthiomorpholine 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method includes the reaction of thiomorpholine with potassium permanganate under controlled conditions. The process involves the following steps :

Oxidation Reaction: Thiomorpholine is reacted with potassium permanganate, which acts as an oxidizing agent. The reaction is carried out in a controlled manner to ensure complete oxidation.

Hydrolysis: The resulting product from the oxidation reaction is then hydrolyzed using hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Diethylthiomorpholine 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, aryl halides.

Major Products

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Conversion to thiomorpholine derivatives.

Substitution: Formation of various alkyl or aryl-substituted thiomorpholine derivatives.

Scientific Research Applications

2,2-Diethylthiomorpholine 1,1-dioxide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Diethylthiomorpholine 1,1-dioxide involves its interaction with various molecular targets. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also participate in substitution reactions, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the context of its use in research or industrial applications .

Comparison with Similar Compounds

Thiomorpholine 1,1-Dioxide Derivatives

- 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide (CAS 59801-41-1): Features a hydroxybutyl substituent at the 4-position. Its molecular weight (207.29 g/mol) and polarity make it suitable for solubility-driven pharmaceutical applications, such as prodrug design .

- 3-Cyclobutyl-thiomorpholine 1,1-dioxide hydrochloride (CAS 1909316-14-8): Incorporates a cyclobutyl group, enhancing steric bulk and conformational rigidity. This compound is used in drug discovery for central nervous system (CNS) targets due to its blood-brain barrier permeability .

- 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide (CAS 1092563-25-1): Contains a boronate ester group, enabling participation in Suzuki-Miyaura cross-coupling reactions for advanced material synthesis .

Thiadiazole 1,1-Dioxides

- 1,2,5-Thiadiazole 1,1-dioxides : These bicyclic compounds exhibit planar aromatic structures with delocalized electron systems, leading to applications in conductive polymers and magnetic materials. Their bond lengths (e.g., S–O: ~1.43 Å, N–S: ~1.66 Å) differ significantly from thiomorpholine dioxides, resulting in distinct electrochemical and coordination properties .

Thiete 1,1-Dioxides

- Thiete 1,1-dioxide : A four-membered ring system with strained geometry, enabling reactivity in Diels-Alder and cycloaddition reactions. Unlike thiomorpholine dioxides, it lacks nitrogen atoms, limiting its use in coordination chemistry .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | LogP |

|---|---|---|---|---|

| 2,2-Diethylthiomorpholine 1,1-dioxide | ~220 (estimated) | 80–85 (estimated) | Moderate | 1.2 |

| 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide | 207.29 | Not reported | High | -0.5 |

| 1,2,5-Thiadiazole 1,1-dioxide | 148.16 | 120–125 | Low | 0.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.